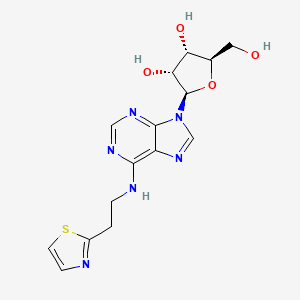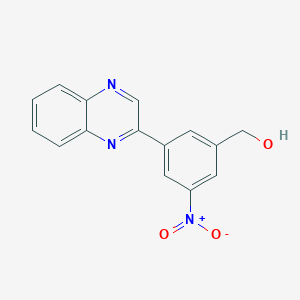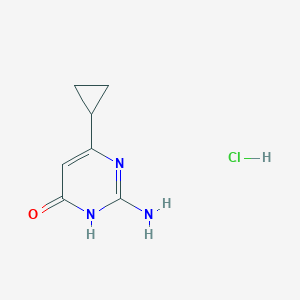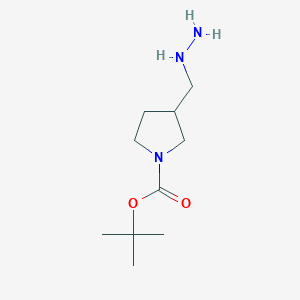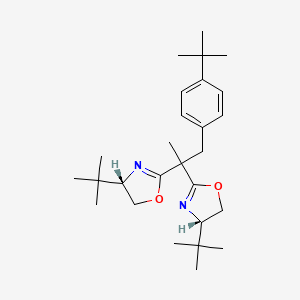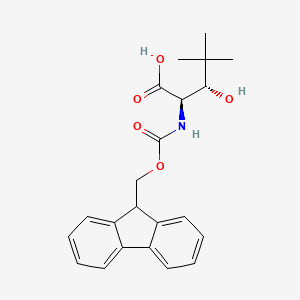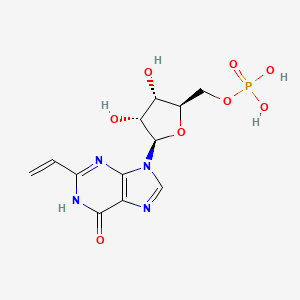
5'-Inosinic acid, 2-ethenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleotides. It is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group. This compound is of significant interest in the fields of biochemistry and molecular biology due to its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules such as formamide and glycine. These reactions involve cyclization and condensation steps to form the purine ring system.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reaction at the desired position.
Phosphorylation: The final step involves the addition of the phosphate group to the ribose sugar. This is typically achieved using phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is scaled up using optimized reaction conditions and efficient purification techniques. The use of automated synthesis and high-throughput screening methods allows for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose sugar and the purine base.
Reduction: Reduction reactions can occur at the vinyl group attached to the purine base.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the purine base and ribose sugar.
Reduction Products: Reduced forms of the vinyl group.
Substitution Products: Substituted derivatives at the phosphate group.
科学的研究の応用
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex nucleotides and nucleic acids. It is also used in studies of reaction mechanisms and enzyme catalysis.
Biology
In biology, this compound is studied for its role in cellular processes such as DNA replication, transcription, and translation. It is also used in the development of nucleotide analogs for therapeutic applications.
Medicine
In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of nucleic acid-based products such as DNA probes, primers, and synthetic genes. It is also used in the manufacture of diagnostic kits and research reagents.
作用機序
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA synthesis, leading to the inhibition of cell proliferation and viral replication. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with a similar structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): A nucleotide with a similar purine base but lacking the hydroxyl group on the ribose sugar.
Guanosine Monophosphate (GMP): A nucleotide with a different purine base (guanine) but similar overall structure.
Uniqueness
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to the presence of the vinyl group on the purine base and the specific stereochemistry of the ribose sugar. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
185378-10-3 |
|---|---|
分子式 |
C12H15N4O8P |
分子量 |
374.24 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-ethenyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H15N4O8P/c1-2-6-14-10-7(11(19)15-6)13-4-16(10)12-9(18)8(17)5(24-12)3-23-25(20,21)22/h2,4-5,8-9,12,17-18H,1,3H2,(H,14,15,19)(H2,20,21,22)/t5-,8-,9-,12-/m1/s1 |
InChIキー |
GJSWNSHGOOIJLU-JJNLEZRASA-N |
異性体SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
正規SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


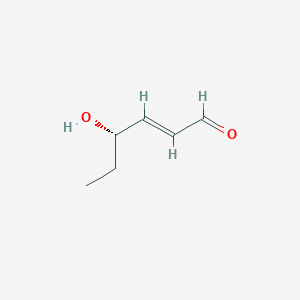
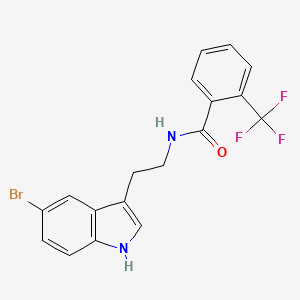
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
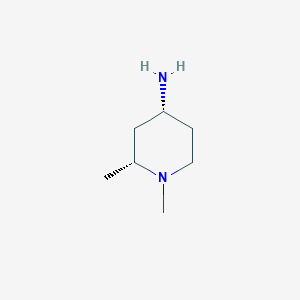

![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)
![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
